molecular formula C16H18N4O B6320642 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde CAS No. 281234-46-6

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde

Cat. No.: B6320642
CAS No.: 281234-46-6
M. Wt: 282.34 g/mol
InChI Key: YRKDIFVEQYGRAI-UHFFFAOYSA-N
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Description

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a hydroxypyrimidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the aldehyde and hydroxypyrimidine functionalities allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde typically involves the reaction of 2-hydroxypyrimidine with benzaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between the aldehyde group of benzaldehyde and the hydroxyl group of 2-hydroxypyrimidine .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Hydroxypyrimidin-5-YL)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde involves its interaction with specific molecular targets. The hydroxypyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed bioactivity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

    4-Hydroxybenzaldehyde: Similar structure but lacks the pyrimidine ring, leading to different reactivity and applications.

    2-Hydroxypyrimidine: Lacks the benzaldehyde moiety, resulting in different chemical properties and biological activities.

    4-(2-Pyridyl)benzaldehyde:

Uniqueness: 4-(2-Hydroxypyrimidin-5-YL)benzaldehyde is unique due to the combination of the benzaldehyde and hydroxypyrimidine functionalities.

Properties

CAS No.

281234-46-6

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzaldehyde

InChI

InChI=1S/C16H18N4O/c1-19-6-8-20(9-7-19)16-17-10-15(11-18-16)14-4-2-13(12-21)3-5-14/h2-5,10-12H,6-9H2,1H3

InChI Key

YRKDIFVEQYGRAI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CNC(=O)N=C2

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal (2.28 g, 4.7 mmol reference example 97a) in THF (10 mL) is added hydrochloric acid (10 mL, 2M). The resulting mixture is stirred for 1 h. This mixture is concentrated to about half its original volume under reduced pressure. The solid is filtered then washed with water and ether to give the title compound (1.1 g) as a white solid. 1H NMR (DMSO) δ 7.88 (d, J=8 Hz, 2H), 7.95 (d, J=8 Hz, 2H), 8.79 (s, 2H), 9.99 (s, 1H).
Name
4-(2-[t-butyldiphenylsilyloxy]-pyrimidin-5-yl)-benzaldehyde dimethyl ketal
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound

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